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(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-Bromo-3-(trifluoromethoxy)benzene (CAS No. 2252-44-0). It is a halogenated
aromatic compound that serves as a crucial intermediate in the synthesis of various organic
molecules.[1] This document details its physicochemical characteristics, spectral data, and a
key synthetic protocol. The information is presented to support its application in research and
development, particularly within the pharmaceutical and agrochemical sectors.

Core Physical and Chemical Properties

1-Bromo-3-(trifluoromethoxy)benzene is a colorless to pale yellow liquid at room
temperature with a faint, ether-like odor.[1] It is stable under normal conditions but exhibits
sensitivity to strong bases and nucleophiles.[1] This reactivity is attributed to the presence of
both a bromine atom and an electron-withdrawing trifluoromethoxy group on the benzene ring.

[1]
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Physicochemical Data

The quantitative physical and chemical properties of 1-Bromo-3-(trifluoromethoxy)benzene

are summarized in the table below for easy reference and comparison.

Property Value Reference
Molecular Formula C7H4BrFsO [1]
Molecular Weight 241.01 g/mol [2]

CAS Number 2252-44-0 [3][4]
Appearance Colorless to pale yellow liquid [1]

Density 1.62 g/mL at 25 °C [2]

Boiling Point 81 °C at 55 mmHg

Refractive Index n20/D 1.462 [2]

Flash Point 63 °C (closed cup) [2]
Solubility Sparingly soluble in water

Spectral Data

Spectral analysis is crucial for the identification and characterization of 1-Bromo-3-

(trifluoromethoxy)benzene. Key spectral data are summarized below.

Spectrum Type Key Peaks/Signals

1H NMR Aromatic protons

Signals corresponding to the aromatic carbons,

13C NMR the carbon of the trifluoromethoxy group, and

the carbon-bromine bond.

Characteristic peaks for C-Br, C-O, C-F, and
aromatic C-H bonds.

Infrared (IR)

Molecular ion peaks at m/z 240 and 242,

Mass Spectrometry (MS)

corresponding to the bromine isotopes.[3]
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Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene

A common synthetic route to 1-Bromo-3-(trifluoromethoxy)benzene involves a two-step
process starting from either 2-trifluoromethoxyaniline or 4-trifluoromethoxyaniline. This method
provides excellent yields and high selectivity.[5][6] The overall process involves a bromination
reaction followed by a deamination reaction.[5][6]

Experimental Protocol

Step 1: Bromination of Trifluoromethoxyaniline
This step involves the electrophilic bromination of the starting aniline derivative.

e Reactants: 2-trifluoromethoxyaniline or 4-trifluoromethoxyaniline, N-bromosuccinimide (NBS)
as the brominating agent.[5][6]

e Solvent: A weak acid, such as acetic acid, is used and can also serve as the solvent.[5]

o Temperature: The reaction is exothermic and should be maintained between -5 °C and room
temperature, with 0 °C being optimal.[5][6]

e Procedure:

o

Dissolve the starting trifluoromethoxyaniline in acetic acid.
o Cool the solution to 0 °C in an ice bath.

o Slowly add N-bromosuccinimide (a 5-10% molar excess is advantageous) to the stirred
solution.[5]

o Continue stirring at 0 °C until the reaction is complete (monitored by TLC or GC).

o The resulting intermediate, a bromo-trifluoromethoxyaniline, is then carried forward to the
next step.

Step 2: Deamination of Bromo-trifluoromethoxyaniline
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The amino group is removed through a diazotization and subsequent de-diazotation reaction.

[5]

e Reactants: The bromo-trifluoromethoxyaniline intermediate from Step 1, an inorganic nitrite
(e.g., sodium nitrite), and a reducing agent (e.g., hypophosphorous acid or an alcohol like 2-
propanol).[5]

e Solvent: Water can be used as the solvent when an inorganic nitrite is employed.[5]

e Procedure:
o Prepare an acidic aqueous solution of the bromo-trifluoromethoxyaniline intermediate.
o Cool the solution to a low temperature (typically 0-5 °C).
o Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

o Add the reducing agent to the solution to effect the de-diazotation, which removes the
diazonium group and replaces it with a hydrogen atom.

o The crude 1-Bromo-3-(trifluoromethoxy)benzene is then isolated, typically through
extraction, and purified by distillation.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 1-Bromo-3-(trifluoromethoxy)benzene.

Reactivity and Applications

The dual functionality of the bromo and trifluoromethoxy groups makes 1-Bromo-3-
(trifluoromethoxy)benzene a versatile building block in organic synthesis.

Chemical Reactivity

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and
Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-
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heteroatom bonds. The trifluoromethoxy group is a highly lipophilic and metabolically stable
moiety that can enhance the pharmacological properties of a molecule.

Logical Relationship of Reactivity

(1-Bromo-3-(trif|uoromethoxy)benzene)
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Caption: Reactivity of 1-Bromo-3-(trifluoromethoxy)benzene.

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is known to improve metabolic stability, lipophilicity, and binding
affinity of molecules to biological targets. Consequently, 1-Bromo-3-
(trifluoromethoxy)benzene is a valuable intermediate in the synthesis of:

e Pharmaceuticals: It is used in the development of new therapeutic agents.
e Agrochemicals: It serves as a building block for novel pesticides.

Safety and Handling

1-Bromo-3-(trifluoromethoxy)benzene is a combustible liquid and causes skin and serious
eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions
should be followed when handling this compound, including the use of personal protective
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equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-
ventilated area or a fume hood.

Conclusion

1-Bromo-3-(trifluoromethoxy)benzene is a key chemical intermediate with a unique
combination of physical and chemical properties that make it highly valuable in the fields of
medicinal chemistry and materials science. This guide provides essential data and procedural
information to aid researchers and developers in its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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